hGAT1 Binding Affinity vs. Core Scaffold Inactivity at PLK1-PBD
CAS 374706-42-0 displays a Ki of 1.10 µM (1,100 nM) against human GAT1 expressed in HEK293 cells, determined via LC-ESI-MS/MS competitive binding assay [1]. In stark contrast, the unsubstituted core analog 2-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid (CID 2863889) shows no binding to the PLK1 polo-box domain (EC50/IC50 > 50,000 nM) [2]. The >45-fold selectivity window arises from the ethyl 4-aminobenzoate extension, which introduces a H-bond donor and an aromatic ester that are absent in the acetic acid analog.
| Evidence Dimension | Target binding affinity (Ki/IC50) – human GAT1 vs. PLK1-PBD |
|---|---|
| Target Compound Data | Ki = 1.10 µM (hGAT1) [1] |
| Comparator Or Baseline | 2-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid: EC50/IC50 > 50,000 nM (PLK1-PBD) [2] |
| Quantified Difference | >45-fold divergence in potency; distinct target class engagement (transporter vs. kinase) |
| Conditions | Competitive MS binding assay; hGAT1 expressed in HEK293 cells; unlabelled marker NO71156 |
Why This Matters
Demonstrates that the 4-aminobenzoate ester extension redirects binding from a kinase regulatory domain to a neurotransmitter transporter, a critical consideration for projects targeting CNS or peripheral GABAergic pathways.
- [1] BindingDB. BDBM50063508 / CHEMBL3398500. Ki = 1.10E+3 nM (hGAT1); Ki = 1.07E+3 nM (mGAT1) in HEK293 cells. View Source
- [2] BindingDB. BDBM41825 (2-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid). PLK1-PBD EC50/IC50 > 5.00E+4 nM. View Source
